(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid is a synthetic amino acid derivative This compound is a fluorinated analog of proline, which is a key component in many proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid typically involves the fluorination of a proline derivative. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position on the pyrrolidine ring . The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process includes the protection of functional groups, selective fluorination, and subsequent deprotection steps. The use of biocatalysts and enzyme-catalyzed reactions can also be employed to achieve high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it influences their conformation and stability. The fluorine atom’s electronegativity can affect hydrogen bonding and hydrophobic interactions, leading to changes in the protein’s overall structure and function . This compound can also act as a chiral auxiliary, controlling the stereochemistry of reactions by selectively interacting with one of the reactants .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Methylproline: Another proline analog with a methyl group instead of a fluorine atom.
(2S,4R)-4-Hydroxyproline: A hydroxylated derivative of proline commonly found in collagen.
(2S,4R)-4-Iodoproline: An iodinated analog used in bioorthogonal chemistry.
Uniqueness
(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in stabilizing protein structures and in applications requiring high chemical stability and selectivity .
Properties
IUPAC Name |
(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTABXAXNXQPOH-UHNVWZDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302687 | |
Record name | (4R)-4-Fluoro-1-methyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007912-97-1 | |
Record name | (4R)-4-Fluoro-1-methyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007912-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-4-Fluoro-1-methyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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